2-(4-Chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole

Lipophilicity Regioisomer Comparison Drug Design

This 2,5-diaryl-1,3,4-oxadiazole serves as the low-logD regioisomer paired with 1,2,4-oxadiazole CAS 339015-55-3, offering predictable solubility & hERG advantages. The –SMe substituent allows sequential oxidation to sulfoxide/sulfone for three‑point SAR. For biochemical screening, incorporate detergent‑reversal controls. Normalize stock concentrations when screening against the 95%‑purity 1,2,4‑isomer to attribute potency differences to intrinsic molecular properties.

Molecular Formula C15H11ClN2OS
Molecular Weight 302.78
CAS No. 339014-28-7
Cat. No. B2460886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole
CAS339014-28-7
Molecular FormulaC15H11ClN2OS
Molecular Weight302.78
Structural Identifiers
SMILESCSC1=CC=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C15H11ClN2OS/c1-20-13-5-3-2-4-12(13)15-18-17-14(19-15)10-6-8-11(16)9-7-10/h2-9H,1H3
InChIKeyIISUIBFUGHJUBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole (CAS 339014-28-7): Procurement-Grade Characterization for Medicinal Chemistry and Screening Libraries


2-(4-Chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole (CAS 339014-28-7) is a 2,5-diaryl-1,3,4-oxadiazole heterocycle bearing a 4-chlorophenyl group at position 2 and a 2‑(methylsulfanyl)phenyl group at position 5 . With a molecular formula of C₁₅H₁₁ClN₂OS and a molecular weight of 302.78 g·mol⁻¹, the compound exhibits a calculated LogP of 4.78 and a topological polar surface area (TPSA) of 38.92 Ų, placing it within property space commonly considered drug-like . The 1,3,4-oxadiazole scaffold is widely exploited as a metabolically stable bioisostere for ester and amide functionalities, and the methylsulfanyl substituent provides a distinct chemotype relative to the more frequently explored methylsulfonyl or benzylthio analogs [1].

Procurement Risk: Why Generic 1,3,4-Oxadiazole Substitution Fails Without Regioisomer-Specific and Substituent-Level Evidence for CAS 339014-28-7


1,3,4-Oxadiazoles cannot be treated as interchangeable procurement units because their physicochemical and pharmacological profiles are highly dependent on both the regioisomeric form (1,3,4- vs. 1,2,4-oxadiazole) and the nature of the substituents on the heterocyclic core. A systematic matched-pair analysis across the AstraZeneca compound collection demonstrated that 1,3,4-oxadiazole isomers consistently exhibit an order-of-magnitude lower lipophilicity (log D) compared to their cognate 1,2,4‑oxadiazole counterparts, accompanied by significantly better aqueous solubility, improved metabolic stability, and reduced hERG inhibition [1]. Furthermore, the methylsulfanyl (–SMe) substituent present in this compound confers distinct electronic properties and a unique synthetic handle for late-stage oxidation to the sulfoxide or sulfone, a diversification pathway not available to the more common methylsulfonyl-bearing or benzylthio-bearing analogs [1]. Generic replacement of this specific chemotype with other 1,3,4-oxadiazole derivatives without head-to-head comparative data therefore risks altering lead optimization trajectories in unpredictable ways.

Quantitative Differentiation Evidence for 2-(4-Chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole (CAS 339014-28-7) Relative to Closest Analogs


Lipophilicity Differential: 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Regioisomeric Pair

The target compound (1,3,4-oxadiazole) exhibits a calculated LogP of 4.78 as reported by the supplier . Its direct 1,2,4-oxadiazole regioisomer, 3-(4-chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole (CAS 339015-55-3), is expected to have a LogP approximately 1.0 log unit higher based on the class-level observation that 1,3,4-oxadiazole isomers consistently display an order-of-magnitude lower lipophilicity (log D) compared to matched 1,2,4-oxadiazole pairs [1]. This difference translates to an approximately 10-fold lower octanol–water partition coefficient for the 1,3,4-isomer, which is consistent with the general finding that the 1,3,4-regioisomer offers superior aqueous solubility and a more favorable ADME profile [1].

Lipophilicity Regioisomer Comparison Drug Design

Purity Benchmarking: CAS 339014-28-7 (90%) vs. 1,2,4-Oxadiazole Regioisomer (95%)

The target compound is commercially available at a purity of 90% , while its 1,2,4-oxadiazole regioisomer (CAS 339015-55-3) is offered at 95% purity from a different supplier . This 5% purity differential, while modest, may influence the effective concentration in high-throughput screening (HTS) campaigns and should be accounted for when normalizing potency data between the two regioisomers. Researchers requiring higher-purity material may need to request additional purification or custom synthesis for the 1,3,4-isomer.

Purity Procurement Specification Screening Library Quality

Methylsulfanyl Substituent as a Divergent Synthetic Handle vs. Methylsulfonyl and Benzylthio Analogs

The presence of a methylsulfanyl (–SMe) group at the ortho-position of the 5-phenyl ring distinguishes this compound from commonly studied 1,3,4-oxadiazole derivatives bearing methylsulfonyl (–SO₂Me) or benzylthio (–SCH₂Ph) groups [1][2]. The thioether can be selectively oxidized to the corresponding sulfoxide or sulfone under mild conditions, enabling systematic exploration of oxidation-state-dependent SAR without de novo synthesis of the core scaffold. This contrasts with methylsulfonyl-bearing analogs, for which the sulfone oxidation state is already fixed and cannot be used as a tunable parameter. In the context of COX-2 inhibitor development, for instance, SAR analysis has demonstrated that methylsulfonyl-containing 2,5-diaryl-1,3,4-oxadiazoles achieve more selective COX-2 inhibition than their non-sulfonyl counterparts [2], underscoring the potential value of the methylsulfanyl group as a precursor to activity-modulating functionalization.

Synthetic Tractability Late-Stage Functionalization SAR Expansion

Aggregation Liability Awareness: Class-Level Caution for Oxadiazole-Containing Screening Hits

A study on a homologous oxadiazole series revealed that many members of the oxadiazole class can inhibit enzymes via colloidal aggregation rather than through specific, reversible binding, particularly under low-detergent assay conditions (0.001% Triton X-100) [1]. While the target compound was not directly tested, the class-level finding that several oxadiazole analogs exhibited detergent-reversible inhibition of AmpC β-lactamase—indicative of aggregation-based promiscuous inhibition—serves as an important caution for screening scientists planning to use this compound in biochemical assays [1]. Inclusion of appropriate detergent controls (e.g., 0.01% Triton X-100) is recommended to discriminate between genuine target engagement and aggregation-mediated false positives, a consideration that distinguishes procurement for rigorous hit validation from casual library screening [1].

Assay Artifacts Colloidal Aggregation False Positives

Metabolic Stability and hERG Profile Advantage of the 1,3,4-Oxadiazole Core vs. 1,2,4-Oxadiazole Isomers

A comprehensive matched-pair analysis of the AstraZeneca compound collection demonstrated that 1,3,4-oxadiazole isomers consistently outperform their 1,2,4-oxadiazole counterparts in key drug-discovery parameters: they exhibit significantly improved metabolic stability in human liver microsomes, reduced inhibition of the hERG potassium channel (a critical cardiac safety liability), and enhanced aqueous solubility [1]. These differences are attributed to the intrinsically different charge distributions and dipole moments of the two regioisomeric heterocycles. While these data represent class-level trends rather than measurements on the specific compound, they provide a strong rationale for prioritizing the 1,3,4-oxadiazole core (i.e., CAS 339014-28-7) over its 1,2,4-oxadiazole regioisomer (CAS 339015-55-3) in lead optimization programs where ADME and safety profiles are critical go/no-go criteria [1].

Metabolic Stability hERG ADME Safety Pharmacology

Recommended Application Scenarios for 2-(4-Chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole (CAS 339014-28-7) Based on Differentiated Evidence


Regioisomer-Controlled Physicochemical Profiling in Lead Optimization

When a medicinal chemistry program requires systematic exploration of regioisomeric oxadiazole cores to optimize lipophilicity, solubility, and metabolic stability, CAS 339014-28-7 serves as the 1,3,4-oxadiazole representative paired with CAS 339015-55-3 (the 1,2,4-isomer). The ~1.0 log unit lower LogP of the 1,3,4-isomer, inferred from matched-pair analyses [1], provides a predictable lipophilicity advantage that can be leveraged to improve aqueous solubility and reduce hERG binding relative to the 1,2,4-isomer.

Oxidation-State SAR Expansion via the Methylsulfanyl Handle

For research groups investigating the impact of sulfur oxidation state on target engagement, the methylsulfanyl (–SMe) group of CAS 339014-28-7 can be sequentially oxidized to the sulfoxide (–SOMe) and sulfone (–SO₂Me), enabling a three-point SAR series from a single procurement [2][3]. This contrasts with pre-oxidized methylsulfonyl analogs that lock the sulfur at the highest oxidation state and eliminate the possibility of tuning electronic and steric properties through controlled oxidation.

Hit Validation with Aggregation Counter-Screens

Screening laboratories acquiring this compound for biochemical assays should incorporate detergent-reversal controls (0.01% Triton X-100 or equivalent) and orthogonal binding assays to distinguish specific target engagement from aggregation-based promiscuous inhibition, as documented for structurally related oxadiazole chemotypes [4]. This best practice is particularly important when the compound emerges as a hit in HTS campaigns conducted under low-detergent conditions.

Comparative Purity-Adjusted Screening for Regioisomer Selectivity

When screening both the 1,3,4-oxadiazole (CAS 339014-28-7, 90% purity) and the 1,2,4-oxadiazole regioisomer (CAS 339015-55-3, 95% purity) in parallel, researchers should normalize stock solution concentrations to account for the 5% purity differential . This ensures that any observed differences in potency or selectivity between the two regioisomers are attributable to intrinsic molecular properties rather than to variable active compound content.

Quote Request

Request a Quote for 2-(4-Chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.